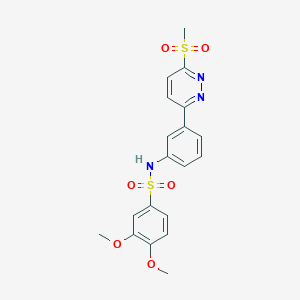
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5BrClFO2S . It has a molecular weight of 287.53 .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” consists of a benzene ring substituted with bromo, fluoro, and methanesulfonyl chloride groups .Chemical Reactions Analysis
Methanesulfonyl chloride, a related compound, is highly reactive and is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Aplicaciones Científicas De Investigación
1. Use in Pd-Catalyzed Cross-Coupling
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride has been utilized in a Pd-catalyzed cross-coupling process. This method, which involves methanesulfonamide and aryl bromides and chlorides, helps avoid genotoxic impurities that may arise in certain reactions (Rosen, Ruble, Beauchamp, & Navarro, 2011).
2. In Nucleophilic Fluoromethylation
This compound has been used in the nucleophilic fluoromethylation of alkyl and benzyl halides. It serves as a versatile reagent in this process, facilitating the synthesis of various fluorinated organic compounds (Prakash et al., 2009).
3. Friedel–Crafts-Type Alkylation
It's also used in Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds. This application is instrumental in synthesizing thioesters, benzophenones, and naturally occurring xanthone derivatives (Kuhakarn et al., 2011).
4. In Hydrolysis Reactions
The hydrolysis of similar compounds like (trimethylsilyl)methanesulfonyl chloride has been studied to understand the mechanisms involved in reactions with water and other nucleophiles (King & Lam, 1993).
5. In Fluoromethylation of Aldehydes
This compound plays a role in the fluoromethylation of aldehydes, demonstrating its utility in nucleophilic diand monofluoromethylations, which are significant in organic synthesis and the development of fluorinated organics (Shen et al., 2011).
Safety and Hazards
“(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” is classified as dangerous . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride may act as an electrophile . The reaction involves the palladium-catalyzed coupling of an organoboron compound (the nucleophile) with an electrophile, such as a halide or triflate .
Biochemical Pathways
In general, compounds like this are used to synthesize more complex molecules, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
The molecular and cellular effects of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride depend on the context of its use. In organic synthesis, it can help form carbon-carbon bonds, enabling the creation of complex organic molecules .
Action Environment
The action, efficacy, and stability of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
(3-bromo-2-fluorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJXCAOSSDVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride | |
CAS RN |
1520844-37-4 |
Source


|
| Record name | (3-bromo-2-fluorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)



![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)
![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)
![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)
![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)
![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)
